N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Overview
Description
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a halogenated derivative of quinone imine. This compound is known for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the halogenation of the corresponding quinone imines. The process includes the use of specific halogenating agents under controlled conditions to introduce the bromine and chlorine atoms into the quinone imine structure . Industrial production methods may involve large-scale halogenation reactions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits biological activity, making it useful in studies related to enzyme inhibition and cellular processes.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupting cellular processes and leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be compared with other halogenated quinone imines, such as:
N-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide: This compound has similar properties but lacks the bromine atom, which may affect its reactivity and biological activity.
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide: This compound has two chlorine atoms and exhibits higher fungicidal activity. The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical and biological properties.
Properties
IUPAC Name |
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVDEPQKVOEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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